Fumonisin B3-13C34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H59NO14 |

|---|---|

Molecular Weight |

739.58 g/mol |

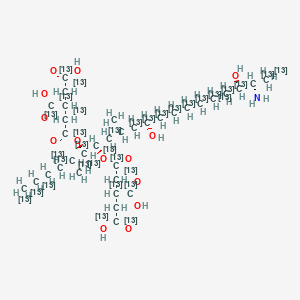

IUPAC Name |

2-[2-[(5R,6R,7S,9S,11R,18S,19R)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |

InChI Key |

CPCRJSQNWHCGOP-BMFHXWBQSA-N |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fumonisin B3-13C34: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fumonisin B3-13C34, a critical tool in the field of mycotoxin analysis. This document details its chemical properties, its primary application as an internal standard in analytical methodologies, and a specific experimental protocol for its use.

Core Understanding: An Isotopically Labeled Mycotoxin Analog

This compound is the uniformly carbon-13 (¹³C) labeled form of Fumonisin B3. Fumonisin B3 is a mycotoxin, a toxic secondary metabolite produced by fungi of the Fusarium genus, which are common contaminants of corn and other grains. Due to their potential health risks to humans and animals, including being classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC), the accurate quantification of fumonisins in food and feed is of paramount importance.

The key utility of this compound lies in its application as an internal standard for analytical quantification, particularly in methods utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a stable isotope-labeled analog, it is chemically identical to the native Fumonisin B3, ensuring it behaves similarly during sample extraction, preparation, and chromatographic separation. However, its increased mass due to the ¹³C atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for matrix effects and variations in sample processing.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | [¹³C]₃₄H₅₉NO₁₄ |

| Formula Weight | 739.6 |

| Purity | ≥95% |

| Appearance | A solution in acetonitrile:water (1:1) |

| Storage Temperature | -20°C |

Experimental Protocol: Quantification of Fumonisins in Broiler Chicken Feed and Excreta using UPLC-MS/MS

The following is a detailed methodology for the quantitative determination of Fumonisin B1, B2, and B3, utilizing their respective ¹³C-isotope labeled internal standards, in complex matrices such as animal feed and excreta. This protocol is adapted from a validated method for the analysis of fumonisins.[1]

Sample Preparation and Extraction

-

Weigh 5 grams of the homogenized feed or excreta sample into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent consisting of acetonitrile/water/formic acid (74/25/1, v/v/v).

-

Securely cap the tubes and shake vigorously for 30 minutes.

-

Place the tubes in an ultrasonic bath for an additional 30 minutes.

-

Centrifuge the samples at 8000 rpm for 15 minutes.

Internal Standard Spiking and Dilution

-

Carefully transfer 50 µL of the supernatant from the centrifuged sample into a new microcentrifuge tube.

-

Add 10 µL of the ¹³C-Fumonisins internal standard working solution (containing this compound) to the supernatant.

-

Add 950 µL of distilled water and vortex to mix thoroughly.

-

Take a 50 µL aliquot of this solution and dilute it with 850 µL of 0.2% formic acid in methanol/water (1:9, v/v).

-

Vortex the final solution before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm).

-

Mobile Phase A: 0.2% formic acid in water.

-

Mobile Phase B: 0.2% formic acid in methanol.

-

Elution: A gradient elution program should be optimized to ensure the separation of Fumonisin B2 and B3, which are isomers.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the precursor and product ions for both the native fumonisins and their ¹³C-labeled internal standards.

-

Quantification

The concentration of Fumonisin B3 in the sample is determined by calculating the peak area ratio of the native Fumonisin B3 to the this compound internal standard. This ratio is then compared to a calibration curve generated using known concentrations of the certified Fumonisin B3 standard and a constant concentration of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of fumonisins using a ¹³C-labeled internal standard.

Caption: Experimental workflow for fumonisin analysis.

This technical guide provides a foundational understanding of this compound and its application in a validated analytical method. For further details on specific instrument parameters and validation data, researchers are encouraged to consult the original research publications.

References

The Pivotal Role of 13C-Labeled Fumonisins in Advancing Mycotoxin Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins, a group of mycotoxins produced primarily by Fusarium verticillioides and Fusarium proliferatum, are common contaminants of maize and maize-based products. Their association with various animal diseases and potential carcinogenic effects in humans has necessitated the development of highly accurate and reliable analytical methods for their detection and quantification. This technical guide delves into the critical role of 13C-labeled fumonisins in mycotoxin research, providing a comprehensive overview of their application as internal standards in analytical methodologies, their utility in metabolism and toxicological studies, and the experimental protocols for their use.

The Gold Standard: 13C-Labeled Fumonisins as Internal Standards

The most significant application of 13C-labeled fumonisins lies in their use as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] The principle of stable isotope dilution analysis (SIDA) relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample prior to extraction and analysis.[1]

Advantages of Fully 13C-Labeled Fumonisins:

-

Correction for Matrix Effects: Complex food and biological matrices can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Since 13C-labeled fumonisins have nearly identical physicochemical properties to their native counterparts, they co-elute chromatographically and experience the same matrix effects.[1][2] By measuring the ratio of the native fumonisin to its labeled internal standard, these effects can be effectively nullified.

-

Compensation for Sample Preparation Losses: The multi-step process of sample extraction, cleanup, and concentration can lead to analyte losses. When the 13C-labeled internal standard is added at the beginning of the sample preparation process, it accounts for these losses, as both the native and labeled forms are affected equally.

-

Improved Accuracy and Precision: The use of 13C-labeled internal standards significantly enhances the accuracy and precision of quantitative methods, leading to more reliable data for risk assessment and regulatory compliance.[1]

-

Elimination of Matrix-Matched Calibration: In many cases, the use of 13C-labeled internal standards can eliminate the need for preparing matrix-matched calibration curves, which can be time-consuming and challenging due to the difficulty in obtaining analyte-free matrix material.[1]

The following diagram illustrates the fundamental principle of the Stable Isotope Dilution Assay (SIDA) using 13C-labeled fumonisins.

Quantitative Data from Method Validation Studies

The use of 13C-labeled fumonisins as internal standards has been validated in numerous studies for the analysis of various food and feed matrices. The tables below summarize key performance characteristics from selected studies.

Table 1: Recovery Rates in Different Matrices

| Matrix | Fumonisin Analytes | Spiking Level | Recovery (%) | Reference |

| Corn | FB1, FB2, FB3 | 1.0 - 1000 ng/g | 80 - 120 | [1] |

| Wheat | FB1, FB2, FB3 | 1.0 - 1000 ng/g | 80 - 120 | [1] |

| Peanut Butter | FB1, FB2, FB3 | 1.0 - 1000 ng/g | 80 - 120 | [1] |

| Broiler Chicken Feed | FB1, FB2, FB3 | Low, Medium, High | 82.6 - 115.8 | [2] |

| Broiler Chicken Excreta | FB1, FB2, FB3 | Low, Medium, High | 82.6 - 115.8 | [2] |

| Baby Food | FB1, FB2, FB3 | Not Specified | >90 | [3] |

| Spices | FB1, FB2, FB3 | Not Specified | >90 | [3] |

| Animal Feed | FB1, FB2, FB3 | Not Specified | >90 | [3] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | Fumonisin Analytes | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Broiler Chicken Feed | FB1, FB2, FB3 | 5 | 160 | [2] |

| Broiler Chicken Excreta | FB1, FB2, FB3 | 5 | 160 | [2] |

| Cereals | FB1, FB2, FB3 | 0.5 - 200 | 1 - 400 | [4] |

| Baby Food | FB1, FB2, FB3 | Not Specified | Below regulatory limits | [3] |

| Spices | FB1, FB2, FB3 | Not Specified | Below regulatory limits | [1] |

| Animal Feed | FB1, FB2, FB3 | Not Specified | Below regulatory limits | [3] |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of fumonisins in a solid food matrix using a 13C-labeled internal standard.

1. Sample Preparation and Extraction

-

Homogenization: Grind the solid sample to a fine powder to ensure homogeneity.

-

Spiking: Add a known amount of the 13C-labeled fumonisin internal standard solution to a weighed portion of the homogenized sample.

-

Extraction: Add an appropriate extraction solvent (e.g., acetonitrile/water/formic acid mixture) to the spiked sample.[2]

-

Shaking/Vortexing: Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the fumonisins.

-

Centrifugation: Centrifuge the extract to separate the solid matrix from the liquid supernatant.

2. Cleanup

-

Dilution: Dilute an aliquot of the supernatant with a suitable solvent.

-

Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC): Pass the diluted extract through an SPE cartridge or an IAC column to remove interfering matrix components.[3] IAC offers high selectivity by utilizing antibodies specific to fumonisins.

-

Elution: Elute the fumonisins from the SPE or IAC column using an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate the fumonisin analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid is commonly used.[2]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the native and 13C-labeled fumonisins are monitored.

-

Quantification: The concentration of the native fumonisin in the sample is calculated based on the peak area ratio of the native analyte to its 13C-labeled internal standard and by referencing a calibration curve.

The following diagram provides a visual representation of this experimental workflow.

Role in Metabolism and Toxicological Research

While 14C-labeled fumonisins have been traditionally used in animal studies to investigate their absorption, distribution, metabolism, and excretion (ADME), the principles are directly applicable to the potential use of 13C-labeled analogues in metabolic tracing studies.[5][6][7] These studies have shown that fumonisins are poorly absorbed from the gastrointestinal tract and are primarily excreted in the feces.[5] The small amount that is absorbed tends to accumulate in the liver and kidneys.[5][6]

The primary mechanism of fumonisin toxicity is the inhibition of the enzyme ceramide synthase, a key step in the de novo sphingolipid biosynthesis pathway. Fumonisins are structurally similar to sphinganine and sphingosine, the substrates for this enzyme. By competitively inhibiting ceramide synthase, fumonisins lead to an accumulation of sphinganine and sphingosine and a depletion of complex sphingolipids. This disruption of sphingolipid metabolism can have a cascade of downstream effects, impacting cell signaling, membrane integrity, and cell cycle regulation, ultimately leading to the observed toxic effects.

The following diagram illustrates the inhibition of the sphingolipid biosynthesis pathway by fumonisin B1.

Production of 13C-Labeled Fumonisins

While commercially available from specialty chemical suppliers, the production of uniformly 13C-labeled fumonisins is a complex biosynthetic process. It typically involves culturing a fumonisin-producing strain of Fusarium verticillioides in a defined liquid medium where the primary carbon source is a 13C-labeled precursor, such as 13C-glucose or 13C-acetate.[8][9][10] The fungus incorporates the stable isotopes into the fumonisin molecules during its secondary metabolism. Following fermentation, the 13C-labeled fumonisins are extracted from the culture and purified using chromatographic techniques.

Conclusion

13C-labeled fumonisins have become indispensable tools in mycotoxin research. Their role as internal standards in LC-MS/MS methods has revolutionized the accuracy and reliability of fumonisin quantification in complex matrices, which is crucial for food safety and human health risk assessment. Furthermore, their application in metabolic and mechanistic studies continues to provide valuable insights into the toxicology of these important mycotoxins. As analytical techniques continue to advance, the demand for high-purity, fully labeled internal standards like 13C-fumonisins is expected to grow, further solidifying their position as a cornerstone of modern mycotoxin analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of the 11+Myco MS-PREP® Method for Determination of Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, Zearalenone, HT-2, and T-2 Toxins in Cereals, Baby Food, Spices, and Animal Feed by Immunoaffinity Column with LC–MS/MS: AOAC Performance Tested MethodSM 112401 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]

- 5. Distribution and excretion of [14C]fumonisin B1 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition of 14C-derived residues in tissues of pigs fed radiolabelled fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Liquid culture methods for the production of fumonisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Fumonisin B3-13C34 physical and chemical properties

For researchers, scientists, and drug development professionals, understanding the precise characteristics of analytical standards is paramount for accurate quantification and toxicological assessment. This guide provides a comprehensive overview of the physical and chemical properties of Fumonisin B3-13C34, a critical internal standard for the analysis of the mycotoxin Fumonisin B3.

Fumonisin B3 is a mycotoxin produced by various Fusarium species, commonly found in corn and other grains.[1][2] Its toxicological profile, which includes hepatotoxic and nephrotoxic effects, necessitates sensitive and accurate detection methods in food and feed safety.[1] this compound, as a stable isotope-labeled internal standard, is indispensable for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a means to correct for matrix effects and variations in sample preparation and instrument response.[3][4][5]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | [13C]34H59NO14 | [3][6] |

| Formula Weight | 739.6 g/mol | [3][4] |

| Purity | ≥95% | [3] |

| Appearance | White to off-white powder (for the unlabeled compound) | [2] |

| Formulation | Typically supplied as a solution, e.g., 10 µg/mL in acetonitrile:water (1:1) | [3] |

| Solubility | Soluble in Acetone:Water (1:1) | [3][4] |

| Storage Temperature | -20°C | [3][4] |

| Stability | ≥ 2 years at -20°C | [3] |

Mechanism of Action: Disruption of Sphingolipid Metabolism

Fumonisins, including Fumonisin B3, exert their toxic effects primarily by inhibiting the enzyme ceramide synthase (sphingosine N-acyltransferase).[7] This enzyme is a key component of the de novo sphingolipid biosynthesis pathway. Its inhibition leads to the accumulation of the sphinganine and sphingosine precursors and the depletion of complex sphingolipids, which are vital for cell structure and signaling. This disruption of sphingolipid metabolism is linked to the observed cytotoxicity and carcinogenicity of fumonisins.[8]

Caption: Inhibition of ceramide synthase by Fumonisin B3, leading to the accumulation of sphinganine.

Experimental Protocols: Quantification of Fumonisin B3 using LC-MS/MS

This compound is primarily used as an internal standard in stable isotope dilution assays for the accurate quantification of Fumonisin B3 in complex matrices. The general workflow involves sample extraction, addition of the internal standard, chromatographic separation, and detection by tandem mass spectrometry.

Sample Preparation Workflow

Caption: A typical workflow for preparing samples for Fumonisin B3 quantification using an internal standard.

Detailed Methodological Parameters for LC-MS/MS Analysis

The following parameters are representative of a typical LC-MS/MS method for the analysis of Fumonisin B3.[9][10]

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used, for instance, a CORTECS C18 (2.1 mm × 100 mm, 1.6 μm).[9][10]

-

Mobile Phase: A gradient elution is typically employed with:

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[11]

-

Injection Volume: This can vary but is often in the range of 1-10 µL.

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is used.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native Fumonisin B3 and the 13C-labeled internal standard. For example:

-

Fumonisin B3: The protonated molecule [M+H]+ is selected as the precursor ion.

-

This compound: The corresponding protonated molecule [M+34+H]+ is used as the precursor ion.

-

Fragment ions resulting from the collision-induced dissociation of the precursor ions are monitored as product ions.

-

Quantification:

The concentration of Fumonisin B3 in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard. This stable isotope dilution approach effectively compensates for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer.

References

- 1. Fumonisins B3 - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Fumonisin B3 - LKT Labs [lktlabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. U-[13C34]-Fumonisin B3 | LIBIOS [libios.fr]

- 6. scbt.com [scbt.com]

- 7. Fumonisin B1-13C34 (fumonisin B1-13C34) | Isotope-Labeled Compounds | 1217458-62-2 | Invivochem [invivochem.com]

- 8. dsm-firmenich.com [dsm-firmenich.com]

- 9. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. massbank.eu [massbank.eu]

Technical Guide: Synthesis and Isotopic Purity of Fumonisin B₃-¹³C₃₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity determination of Fumonisin B₃-¹³C₃₄. While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not available—likely due to its proprietary nature as a commercial standard—this document outlines a comprehensive, reconstructed methodology based on established principles of mycotoxin biosynthesis, isotopic labeling, purification, and analytical chemistry.

Introduction

Fumonisin B₃ (FB₃) is a mycotoxin produced predominantly by Fusarium verticillioides and related fungal species, commonly found as contaminants in maize and other grains. Structurally, it is a complex aminopolyol with tricarballylic acid moieties. The fully carbon-13 labeled analogue, Fumonisin B₃-¹³C₃₄, serves as an invaluable internal standard for accurate and reliable quantification of native FB₃ in complex matrices using stable isotope dilution analysis (SIDA) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for matrix effects and variations in sample preparation and recovery, which is critical for food safety, toxicology studies, and drug development research.

The synthesis of such a complex, uniformly labeled molecule is not practically achieved through chemical synthesis. Instead, it relies on a biosynthetic approach where a fumonisin-producing fungus is cultured in the presence of a ¹³C-enriched carbon source.

Biosynthesis of Fumonisins

The biosynthesis of fumonisins in Fusarium species is a complex process involving a polyketide synthase pathway. The long-chain amino alcohol backbone is derived from the condensation of L-alanine (or a precursor) with a polyketide chain formed from acetate units. The tricarballylic acid moieties are derived from the Krebs cycle. For the production of uniformly labeled Fumonisin B₃-¹³C₃₄, the fungus is typically grown on a medium containing a uniformly ¹³C-labeled carbon source, such as [U-¹³C]-glucose, which ensures the incorporation of ¹³C atoms throughout the entire molecule.

Reconstructed Experimental Protocol for Biosynthesis and Purification

The following protocol is a representative workflow for the production, extraction, and purification of Fumonisin B₃-¹³C₃₄. It is compiled from various literature sources describing general fumonisin production and purification.

3.1. Fungal Culture and Isotopic Labeling

-

Strain Selection: A high-fumonisin-producing strain of Fusarium verticillioides (e.g., NRRL-3428) is selected.[1] Cultures are maintained on a standard medium like Potato Dextrose Agar (PDA).[1]

-

Culture Medium: A defined liquid culture medium or a solid substrate like coarsely cracked corn or rice is prepared.[1] For isotopic labeling, the primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart ([U-¹³C]-glucose).

-

Inoculation and Fermentation: The culture medium is inoculated with the fungal strain. The culture is then incubated for several weeks (e.g., 5 weeks) at an optimal temperature (e.g., 21-25°C) to allow for fungal growth and mycotoxin production.[1]

-

Harvesting: The fungal culture (liquid medium or solid substrate) is harvested for extraction.

3.2. Extraction and Purification

-

Extraction: The harvested culture material is homogenized and extracted with a solvent mixture, typically acetonitrile:water (1:1, v/v) or methanol:water (3:1, v/v).[1][2]

-

Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then partially removed under reduced pressure (e.g., using a rotary evaporator) to concentrate the fumonisins.[3][4]

-

Preparative Chromatography: The concentrated extract undergoes one or more rounds of preparative High-Performance Liquid Chromatography (HPLC) for purification.[3]

-

Step 1 (Initial Cleanup): A reversed-phase column (e.g., C18) is often used with a water-methanol or water-acetonitrile gradient to separate the fumonisin fraction from other metabolites.[3][4]

-

Step 2 (High-Resolution Separation): Further purification to separate FB₃ from other fumonisin analogues (like FB₁ and FB₂) may be achieved using different column chemistry (e.g., cyano-based columns) and/or different mobile phase conditions.[3]

-

-

Fraction Collection and Final Product: Fractions containing the purified Fumonisin B₃-¹³C₃₄ are collected, and the solvent is evaporated to yield the final product.

Isotopic Purity Determination

The isotopic purity of the final product is a critical parameter and is typically determined using high-resolution mass spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. LC-MS/MS Method

-

Sample Preparation: A dilute solution of the purified Fumonisin B₃-¹³C₃₄ is prepared in a suitable solvent (e.g., acetonitrile:water, 1:1).

-

Chromatographic Separation: The sample is injected into an LC-MS/MS system. A C18 column is commonly used with a gradient elution of mobile phases, such as water with 0.1-0.2% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1-0.2% formic acid (Mobile Phase B).[5][6]

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule. For Fumonisin B₃-¹³C₃₄, the expected molecular weight is higher than that of the unlabeled FB₃ due to the replacement of ³²¹²C atoms with ³⁴¹³C atoms.

-

Isotopic Purity Calculation: The isotopic purity is determined by analyzing the isotopic distribution in the mass spectrum. The relative abundance of the fully labeled ion ([M+H]⁺) is compared to the abundances of ions with fewer ¹³C atoms and the natural abundance ¹²C compound.

4.2. ¹³C-NMR Spectroscopy

-

Sample Preparation: A concentrated sample of the purified product is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: A ¹³C-NMR spectrum is acquired. In a uniformly ¹³C-labeled compound, the typical singlet peaks observed in a natural abundance spectrum will be replaced by complex multiplets due to ¹³C-¹³C couplings.[7]

-

Purity Assessment: The presence of any significant signals corresponding to the natural abundance ¹³C chemical shifts of FB₃ would indicate isotopic impurity. The degree of enrichment can be estimated by comparing the integrals of the signals from the labeled compound to any residual unlabeled signals, though this is less precise than high-resolution MS for determining high levels of enrichment.[8][9]

Quantitative Data

The following tables summarize relevant quantitative data from the literature and commercial sources.

Table 1: Commercially Available Fumonisin B₃-¹³C₃₄ Standards

| Supplier | Product Number | Concentration | Isotopic Purity | Chemical Purity |

| Cayman Chemical | 34045 | 10 µg/mL in ACN:H₂O (1:1) | Not specified | ≥95% |

| Santa Cruz Biotech | sc-220078 | Not specified | Not specified | Not specified |

Table 2: Typical Production Yields of Unlabeled Fumonisins in Fungal Cultures

| Fungal Strain | Substrate | Fumonisin B₁ Yield | Fumonisin B₂ Yield | Fumonisin B₃ Yield | Reference |

| F. verticillioides NRRL-3428 | Coarsely Cracked Corn | 3-4 g/kg | ~0.5 g/kg | ~0.5 g/kg | [1] |

| F. verticillioides (various) | Maize Kernels | 0.11 - 11.55 µg/g | 0.015 - 8.31 µg/g | Not specified | [10] |

| F. moniliforme MRC 826 | Rice | 3.6 g FB₁/kg (crude) | Not specified | Not specified | [3] |

Table 3: Example LC-MS/MS Parameters for Fumonisin B₃ Analysis

| Parameter | Value | Reference |

| Column | CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) | [6][11] |

| Mobile Phase A | Water + 0.2% Formic Acid | [5] |

| Mobile Phase B | Methanol + 0.2% Formic Acid | [5] |

| Ionization Mode | Electrospray Positive (ESI+) | [5] |

| Precursor Ion (m/z) for FB₃ | 706.5 | [5] |

| Product Ions (m/z) for FB₃ | 334.3, 352.3 | [5] |

| Precursor Ion (m/z) for FB₃-¹³C₃₄ | 740.5 | Not specified |

| Product Ions (m/z) for FB₃-¹³C₃₄ | Not specified | Not specified |

Note: Precursor and product ions for the ¹³C₃₄-labeled standard will be shifted by +34 amu compared to the unlabeled compound.

Conclusion

The synthesis of Fumonisin B₃-¹³C₃₄ is a specialized biosynthetic process that leverages the natural metabolic pathways of Fusarium fungi. By providing a uniformly ¹³C-labeled carbon source, it is possible to produce a fully labeled analogue of this complex mycotoxin. While the precise, optimized protocols are proprietary, the principles outlined in this guide—covering biosynthesis, extraction, purification, and rigorous analytical characterization by LC-MS/MS and NMR—provide a comprehensive framework for understanding how this critical internal standard is produced and validated. The resulting high-purity labeled compound is essential for advancing research in food safety, toxicology, and drug development by enabling highly accurate quantification of Fumonisin B₃.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation and purification of fumonisin B1 and B2 from rice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | FUM Gene Expression Profile and Fumonisin Production by Fusarium verticillioides Inoculated in Bt and Non-Bt Maize [frontiersin.org]

- 11. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Guide to Fumonisin B3-13C34: An Isotope-Labeled Internal Standard for Precise Mycotoxin Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fumonisin B3-13C34, a stable isotope-labeled internal standard essential for the accurate quantification of the mycotoxin Fumonisin B3. Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and public health, necessitating reliable analytical methods for their detection and quantification.[1][2] This document delves into the core principles of stable isotope dilution analysis, the specific properties of this compound, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Internal Standards in Mycotoxin Analysis

The accurate quantification of mycotoxins in complex matrices such as food and feed is a significant analytical challenge.[3] Matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to inaccurate results.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the most effective method to compensate for these matrix effects and for losses during sample preparation.[4] Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences the same matrix effects, allowing for highly accurate and precise quantification.[5]

This compound is a uniformly labeled internal standard where all 34 carbon atoms are replaced with the stable isotope 13C.[6] This provides a distinct mass shift from the native Fumonisin B3, allowing for their simultaneous detection and differentiation by a mass spectrometer, while ensuring their physicochemical behaviors are virtually identical.

Physicochemical Properties of Fumonisin B3 and its Labeled Analog

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

| Property | Fumonisin B3 | This compound | Reference |

| Chemical Formula | C34H59NO14 | [13C]34H59NO14 | [7][8] |

| Molecular Weight | 705.84 g/mol | 739.6 g/mol | [7][8] |

| Purity | ≥98% | ≥95% | [7][8] |

| CAS Number | 1422359-85-0 | 1217494-88-6 | [6][7] |

| Formulation | White to off-white powder | 10 µg/mL in 1:1 acetonitrile:water | [7][8] |

Experimental Protocol: Quantification of Fumonisin B3 using this compound and LC-MS/MS

The following protocol outlines a general procedure for the analysis of Fumonisin B3 in a given matrix, employing this compound as an internal standard. This protocol is a synthesis of methodologies described in various studies and should be optimized for specific matrices and instrumentation.[1][4][9]

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of native Fumonisin B3 and the this compound internal standard in a suitable solvent, such as acetonitrile/water (50:50, v/v).[10]

-

Working Standard Solutions: Create a series of calibration standards by serially diluting the native Fumonisin B3 stock solution. Each of these standards should be fortified with a constant, known concentration of the this compound internal standard working solution.[3][10]

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract fumonisins from the matrix while minimizing co-extractives that can interfere with the analysis.

Caption: Workflow for sample preparation and extraction.

-

Homogenization: Ensure the sample is homogenous to obtain a representative aliquot.

-

Fortification: Spike a known amount of the sample with the this compound internal standard solution before extraction.[3] This is a critical step to ensure that any loss of analyte during sample processing is accounted for.

-

Extraction: A common extraction solvent is a mixture of acetonitrile, water, and an acid like formic acid (e.g., 74:25:1, v/v/v).[4] The sample is vigorously shaken or sonicated with the extraction solvent.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered.

-

Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) cleanup step using a strong anionic exchange (MAX) column can be employed to remove interferences.[4][9]

LC-MS/MS Analysis

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of fumonisins.[9][11] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both acidified with formic acid, is commonly employed.[9][11]

-

Mass Spectrometric Detection: The analysis is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Detection and quantification are carried out using Multiple Reaction Monitoring (MRM).[9][11]

Typical MRM Transitions for Fumonisin B3 and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fumonisin B3 | 706.4 | 334.2 | 352.2 |

| This compound | 740.4 | 368.2 | 386.2 |

Note: These values are illustrative and should be optimized on the specific instrument used.

Data Analysis and Quantification

The concentration of Fumonisin B3 in the sample is determined by calculating the ratio of the peak area of the native Fumonisin B3 to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve generated from the prepared standards.

Caption: Logical flow of data analysis for quantification.

Method Validation Parameters

A robust analytical method requires thorough validation. The use of this compound as an internal standard significantly improves these validation parameters.

| Validation Parameter | Typical Performance Metrics | Reference |

| Linearity (R²) | > 0.99 | [2][11] |

| Recovery | 80 - 120% | [3][12] |

| Precision (RSD) | < 15% | [3][12] |

| Limit of Quantification (LOQ) | Varies by matrix and instrument, typically in the low µg/kg range. | [1][2] |

For example, a study on the analysis of fumonisins in broiler chicken feed and excreta reported recovery rates ranging from 82.6% to 115.8% with a precision (RSD) of 3.9% to 18.9% at different spiked levels when using isotope-labeled internal standards.[9] Another multi-mycotoxin method validated for eight different food matrices showed recoveries for most mycotoxins between 80-120% with an RSD of less than 15%.[3]

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate, precise, and reliable quantification of Fumonisin B3 in a variety of complex matrices. By compensating for matrix effects and variations in sample preparation, this internal standard enables researchers, scientists, and drug development professionals to generate high-quality data that is crucial for food safety monitoring, toxicological studies, and regulatory compliance. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for fumonisin analysis.

References

- 1. Determination of multi-mycotoxins in cereals and of total fumonisins in maize products using isotope labeled internal standard and liquid chromatography/tandem mass spectrometry with positive ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. romerlabs.com [romerlabs.com]

- 6. U-[13C34]-Fumonisin B3 | LIBIOS [libios.fr]

- 7. Fumonisin B3 - LKT Labs [lktlabs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Fumonisin B3-13C34 certificate of analysis explained

An In-depth Guide to the Certificate of Analysis for Fumonisin B3-¹³C₃₄

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an analytical standard like Fumonisin B3-¹³C₃₄ is a critical document. It provides the necessary information to ensure the quality, identity, and concentration of the standard, which is essential for accurate and reproducible experimental results. This guide will dissect a typical CoA for Fumonisin B3-¹³C₃₄, explaining each section in detail and providing context for its use in a research setting.

Understanding Fumonisin B3-¹³C₃₄

Fumonisin B3-¹³C₃₄ is an isotopically labeled form of Fumonisin B3, a mycotoxin produced by certain Fusarium fungi. The "¹³C₃₄" designation indicates that all 34 carbon atoms in the molecule have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Fumonisin B3 in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] The labeled standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.[4][5]

Quantitative Data Summary

A Certificate of Analysis for Fumonisin B3-¹³C₃₄ will contain several key quantitative specifications. The following tables summarize the typical data you would find.

Table 1: Product Identification and Chemical Properties

| Parameter | Value | Source |

| Product Name | Fumonisin B3-¹³C₃₄ | [2][3][6] |

| CAS Number | 1217494-88-6 | [1][7] |

| Molecular Formula | [¹³C]₃₄H₅₉NO₁₄ | [2][6] |

| Formula Weight | 739.6 g/mol (Varies slightly based on isotopic purity) | [2][6] |

| Appearance | Solid or a solution (e.g., in acetonitrile/water) | [2][8] |

Table 2: Quality and Purity Specifications

| Parameter | Specification | Method | Source |

| Purity | ≥95% | HPLC, LC-MS/MS | [2] |

| Isotopic Purity | ≥98% | Mass Spectrometry | [1] |

| Concentration (if sold as a solution) | Typically 10 µg/mL or 50 µg/mL | Gravimetric with verification by LC-MS/MS | [1][9] |

| Solvent (if sold as a solution) | Acetonitrile:Water (typically 1:1) | - | [1][2] |

Table 3: Storage and Stability Information

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [2][9] |

| Stability | ≥ 2 years (under recommended storage conditions) | [2] |

| Shipping Conditions | Room temperature or refrigerated | [2][7] |

Experimental Protocols

The characterization and quantification of Fumonisin B3-¹³C₃₄ rely on established analytical methods. Below are detailed methodologies for the key experiments cited in a typical CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Principle: This method separates the compound of interest from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV or a mass spectrometric detector.

-

Column: A C18 reversed-phase column is commonly used for mycotoxin analysis.[10][11]

-

Mobile Phase: A gradient of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier such as formic acid, is employed.

-

Procedure:

-

A solution of the Fumonisin B3-¹³C₃₄ standard is prepared in a suitable solvent.

-

A specific volume is injected into the HPLC system.

-

The compound is separated on the column using a defined mobile phase gradient.

-

The detector response is recorded, and the peak area of the main compound is compared to the total area of all peaks to calculate the purity.

-

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

-

Principle: This technique measures the mass-to-charge ratio of ions to identify and quantify molecules. For isotopically labeled standards, it confirms the incorporation of the heavy isotopes.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for fumonisins.

-

Procedure:

-

The sample is introduced into the mass spectrometer.

-

The molecules are ionized.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion. The resulting mass spectrum is analyzed to confirm the molecular weight of Fumonisin B3-¹³C₃₄ and to determine the percentage of molecules that are fully labeled (isotopic enrichment).

-

Quantitative Analysis by Stable Isotope Dilution Assay (SIDA) using LC-MS/MS

-

Principle: Fumonisin B3-¹³C₃₄ is used as an internal standard for the accurate quantification of naturally occurring Fumonisin B3 in a sample.[10][11]

-

Sample Preparation:

-

A known amount of the sample (e.g., corn flour, animal feed) is weighed.[12]

-

A precise volume of the Fumonisin B3-¹³C₃₄ internal standard solution is added.[10][11]

-

The sample is extracted with a solvent mixture, commonly acetonitrile/water/formic acid.[12]

-

The extract is often cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[12]

-

-

LC-MS/MS Analysis:

-

The prepared sample extract is injected into the LC-MS/MS system.

-

The native Fumonisin B3 and the ¹³C₃₄-labeled internal standard are separated chromatographically.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).[12]

-

-

Quantification: The concentration of Fumonisin B3 in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve prepared with known concentrations of the native standard and the internal standard.[10][11]

Visualizing the Workflow

The following diagrams illustrate the logical flow from the production of the standard to its application in a research setting.

References

- 1. U-[13C34]-Fumonisin B3 | LIBIOS [libios.fr]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. toxicologia.unb.br [toxicologia.unb.br]

- 6. scbt.com [scbt.com]

- 7. 13C34-Fumonisin B3, CAS No. 1217494-88-6 | Mycotoxins | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Fumonisin B3 [a-2-s.com]

- 9. Fumonisin B3 50ug/mL acetonitrile: water, analytical standard 136379-59-4 [sigmaaldrich.com]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Fumonisin B3-13C34 Solutions

This technical guide provides a comprehensive overview of the solubility and stability of Fumonisin B3-13C34 solutions, designed for researchers, scientists, and drug development professionals. The information presented is critical for the accurate preparation, storage, and application of this isotopically labeled internal standard in analytical methodologies.

Solubility of this compound

Fumonisin B3, and by extension its isotopically labeled form this compound, is a polar molecule.[1][2][3] This polarity dictates its solubility characteristics, making it readily soluble in polar solvents. For analytical purposes, this compound is most commonly supplied and used in solutions of acetonitrile and water.

Key Solubility Data:

| Solvent System | Concentration | Observations |

| Acetonitrile:Water (1:1, v/v) | 10 µg/mL | Commercially available standard solution concentration.[4] This solvent mixture is recommended for long-term storage.[5] |

| Acetonitrile:Water | 50 µg/mL | Commercially available analytical standard solution.[6] |

| Acetone:Water (1:1, v/v) | Soluble | Listed as a suitable solvent.[4] |

| Methanol | Soluble | Fumonisins are soluble in methanol.[7] |

| Water | Soluble | Fumonisins are water-soluble.[1][2][3][8] |

| Phosphate Buffer (pH 7.5) | Enhanced Solubility | A pH of 7.5 may increase the solubility of fumonisins.[4][9] |

Stability of this compound Solutions

The stability of this compound in solution is influenced by several factors, primarily temperature, pH, and the solvent matrix. Proper storage is crucial to maintain the integrity of the standard and ensure accurate analytical results.

Summary of Stability Data:

| Storage Condition | Solvent | Duration | Stability |

| -20°C | Acetonitrile:Water (1:1, v/v) | ≥ 2 years | Stable.[4] |

| -18°C | Acetonitrile:Water (1:1, v/v) | 14 months | Stable.[5] |

| ≤ 8°C | Acetonitrile:Water (50/50) | Not specified | Recommended storage for a 100 µg/mL solution.[10] |

| Ambient Temperature | Acetonitrile:Water (1:1, v/v) | Not specified | Considered a good solvent for long-term storage.[5] |

| 23°C (exposed to light) | Water:Methanol (50/50, v/v) with 0.1% formic acid | At least 75 hours | Stable in silanized glass.[5][11] |

Factors Affecting Stability:

-

Temperature: Fumonisins are relatively heat-stable at moderate temperatures but will degrade at high temperatures (above 150°C).[3] For optimal stability of standard solutions, storage at or below -20°C is recommended.[4]

-

pH: The stability of fumonisins is pH-dependent. In studies on food matrices, fumonisins were found to be slightly more stable at a pH of 5.5 compared to more acidic (pH 3.5) or alkaline (pH 7.5) conditions when subjected to heat.[4][9][12]

-

Solvent: Acetonitrile:water mixtures are generally preferred for long-term storage of fumonisin standards.[5]

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general procedure to determine the solubility of this compound in a specific solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid or certified standard solution)

-

Selected solvent(s) of analytical grade

-

Volumetric flasks

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Temperature-controlled shaker/incubator

-

HPLC-MS/MS system

Procedure:

-

Preparation of Supersaturated Solution: Accurately weigh a known amount of this compound exceeding its expected solubility into a volumetric flask.

-

Solvent Addition: Add a precise volume of the test solvent to the flask.

-

Equilibration: Tightly cap the flask and place it in a temperature-controlled shaker set to the desired temperature. Allow the solution to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

Separation of Undissolved Solid: After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow undissolved particles to settle. Alternatively, centrifuge an aliquot of the suspension to pellet the undissolved solid.

-

Preparation of Saturated Solution: Carefully withdraw a known volume of the clear supernatant without disturbing the sediment.

-

Dilution: Perform a series of accurate dilutions of the supernatant with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solutions using a validated HPLC-MS/MS method.

-

Calculation: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factors. This concentration represents the solubility at the tested temperature.

Protocol for Stability Assessment

This protocol describes a typical isochronous stability study to evaluate the stability of this compound solutions under various storage conditions.

Objective: To assess the degradation of this compound in solution over time under different temperature and light conditions.

Materials:

-

Certified standard solution of this compound in a suitable solvent (e.g., acetonitrile:water)

-

Amber and clear glass vials with inert caps

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

-

Light chamber (for photostability testing)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Test Solutions: Prepare a homogenous stock solution of this compound at a known concentration. Aliquot this solution into multiple amber and clear glass vials.

-

Initial Analysis (T=0): Immediately analyze a set of freshly prepared aliquots to establish the initial concentration.

-

Storage: Store the vials under the following conditions:

-

Reference: -80°C (or lowest available temperature, considered the most stable condition).

-

Long-term: -20°C in amber vials.

-

Accelerated: 4°C and 25°C in amber vials.

-

Photostability: 25°C in clear vials exposed to a controlled light source, with a parallel set of amber vials as dark controls.

-

-

Isochronous Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve samples from each storage condition. Allow them to equilibrate to room temperature.

-

Quantification: Analyze all retrieved samples, along with a reference sample stored at -80°C, in a single analytical run using a validated HPLC-MS/MS method.

-

Data Analysis: Compare the concentration of the stored samples to the reference sample. A significant decrease in concentration indicates degradation. The stability is often expressed as the percentage of the initial concentration remaining.

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound solutions.

Factors Influencing this compound Solution Stability

Caption: Key factors influencing the stability of this compound solutions.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. A Review of the Mycotoxin Family of Fumonisins, Their Biosynthesis, Metabolism, Methods of Detection and Effects on Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fumonisin B3 50 µg/mL in Acetonitrile/Water [lgcstandards.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Effects of thermal food processing on the chemical structure and toxicity of fumonisin mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of pH and Temperature on the Stability of Fumonisins in Maize Products [mdpi.com]

- 10. trilogylab.com [trilogylab.com]

- 11. [PDF] Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions | Semantic Scholar [semanticscholar.org]

- 12. Effects of pH and Temperature on the Stability of Fumonisins in Maize Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Fumonisin B3 in Food Matrices using LC-MS/MS with Fumonisin B3-13C34 Internal Standard

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Fumonisin B3 (FB3) in various food matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fumonisin B3-13C34, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is critical for food safety monitoring and toxicological studies, as fumonisins are mycotoxins with potential carcinogenic properties in humans.[1][2][3] The protocol described herein provides a comprehensive workflow from sample extraction to data analysis, suitable for high-throughput screening and regulatory compliance testing.

Introduction

Fumonisins are a group of mycotoxins produced by Fusarium species, commonly found in corn and other grains.[3] Fumonisin B1 (FB1) is the most abundant, followed by Fumonisin B2 (FB2) and Fumonisin B3 (FB3).[3] Due to their toxic effects, including being classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC), regulatory bodies worldwide have set maximum permissible levels for fumonisins in food and feed.[1] Accurate and reliable analytical methods are therefore essential for monitoring and controlling their presence.

LC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple analytes in complex matrices.[4] The use of a uniformly 13C-labeled internal standard, such as this compound, is a highly effective approach to achieve accurate quantification.[5] This internal standard mimics the physicochemical behavior of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thus compensating for potential analytical variabilities. This document provides a detailed protocol for the determination of Fumonisin B3 using this advanced analytical approach.

Experimental Protocols

Materials and Reagents

-

Standards: Fumonisin B3 analytical standard and this compound internal standard solution (e.g., 10 µg/mL in acetonitrile/water).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade).

-

Solid Phase Extraction (SPE): Oasis MAX cartridges or equivalent strong anionic exchange adsorbent for sample cleanup.[1][2]

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of Fumonisin B3 in a suitable solvent (e.g., acetonitrile/water, 50:50, v/v).

-

Working Standard Solutions: Serially dilute the stock solutions to prepare a series of calibration standards.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration to be spiked into all samples, calibration standards, and quality controls.

Sample Preparation

A generic sample preparation workflow is described below. The specific matrix may require optimization.

-

Homogenization: Homogenize the solid sample (e.g., ground corn) to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.

-

Add 20 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 74/25/1, v/v/v).[1]

-

Spike with the this compound internal standard working solution.

-

Vortex or shake vigorously for a specified time (e.g., 30 minutes).[6]

-

Centrifuge the mixture to separate the solid and liquid phases.[6]

-

-

Cleanup (Optional but Recommended):

-

Final Preparation:

-

Take an aliquot of the supernatant or the eluate from the SPE step.

-

Dilute with the initial mobile phase (e.g., 0.2% formic acid in water/methanol, 9:1, v/v) prior to injection into the LC-MS/MS system.[1]

-

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., CORTECS C18, 2.1 mm × 100 mm, 1.6 µm).[1][2][7]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 40 °C.[6]

-

Injection Volume: 5-10 µL.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. A sample gradient is provided in the table below.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

MRM Transitions: The precursor and product ions for both Fumonisin B3 and its labeled internal standard need to be optimized. Since FB2 and FB3 are isomers, chromatographic separation is crucial.[1][4]

-

Data Presentation

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 6.0 | 10 | 90 |

| 8.0 | 10 | 90 |

| 8.1 | 90 | 10 |

| 10.0 | 90 | 10 |

| This is an example gradient and should be optimized for the specific application.[1] |

Table 2: MRM Transitions for Fumonisin B3 and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fumonisin B3 | [To be optimized] | [To be optimized] | [To be optimized] |

| This compound | [To be optimized] | [To be optimized] | [To be optimized] |

| Note: FB2 and FB3 are isomers and may share the same precursor/product ion pair, necessitating chromatographic separation.[1] An example MRM transition for 13C34 Fumonisin B3 is a precursor ion of 740.5 m/z and product ions of 376.4 and 540.3 m/z.[6] |

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linearity (r) | > 0.99[1][2][7] |

| Limit of Quantitation (LOQ) | 160 µg/kg (in chicken feed and excreta)[1][2][7] |

| Recovery | 82.6 - 115.8%[1][2][7] |

| Precision (RSD) | 3.9 - 18.9%[1][2][7] |

Visualizations

Experimental Workflow Diagram

References

- 1. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. U-[13C34]-Fumonisin B3 | LIBIOS [libios.fr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta [mdpi.com]

Application Note and Protocol for the Quantitative Analysis of Fumonisins in Maize with Isotope Dilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins, mycotoxins produced primarily by Fusarium verticillioides and Fusarium proliferatum, are common contaminants of maize and maize-based products worldwide.[1][2] Fumonisin B1 (FB1) is the most abundant and toxic of these compounds, posing significant health risks to humans and animals, including potential carcinogenic effects and interference with sphingolipid metabolism.[1][2] Regulatory agencies globally have set maximum permissible levels for fumonisins in food and feed, necessitating accurate and reliable analytical methods for their quantification.[3]

This application note details a robust and sensitive method for the quantitative analysis of fumonisins (FB1, FB2, and FB3) in maize using a stable isotope dilution assay (SIDA) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The use of uniformly ¹³C-labeled internal standards for each analyte ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4][5][6]

Principle of the Isotope Dilution Assay

The stable isotope dilution assay is an analytical technique that provides a high degree of accuracy in quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals is used for quantification. This approach effectively corrects for any sample loss during preparation and for matrix-induced signal suppression or enhancement during ionization, leading to highly reliable results.[4][5][6]

Below is a diagram illustrating the core principle of the isotope dilution assay.

References

- 1. Research Progress on Fumonisin B1 Contamination and Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumonisin B1 - Wikipedia [en.wikipedia.org]

- 3. riaa.uaem.mx [riaa.uaem.mx]

- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Multi-Mycotoxin Screening Using Fumonisin B3-¹³C₃₄ Isotope Dilution Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, are common contaminants in agricultural commodities, posing a significant risk to human and animal health.[1][2] Fumonisins, including Fumonisin B1 (FB1), B2 (FB2), and B3 (FB3), are mycotoxins produced by Fusarium species, frequently found in corn and other grains.[3][4] Regulatory bodies worldwide have established maximum levels for these toxins in food and feed to protect consumers.[3][5]

Accurate quantification of mycotoxins is challenging due to the complexity of food matrices, which can cause significant ion suppression or enhancement in mass spectrometry-based methods.[6][7][8] The stable isotope dilution assay (SIDA) is the gold standard for accurate quantification, as it employs stable isotope-labeled internal standards (SIL-IS) that co-elute with the target analyte and experience identical matrix effects.[5][9][10] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple mycotoxins in a complex matrix, utilizing Fumonisin B3-¹³C₃₄ as an internal standard for the accurate determination of Fumonisin B3.

Principle of Isotope Dilution Mass Spectrometry

The core of this method is the use of Fumonisin B3-¹³C₃₄, a stable isotope-labeled version of Fumonisin B3. This internal standard is chemically identical to its native counterpart but has a greater mass due to the incorporation of ¹³C atoms. It is added to the sample at the very beginning of the extraction process.[5] During sample preparation and LC-MS/MS analysis, any loss of analyte or variation in instrument response will affect both the native mycotoxin and the labeled standard equally. By measuring the ratio of the native analyte to the known concentration of the added internal standard, highly accurate and precise quantification can be achieved, effectively nullifying matrix effects and variations in extraction recovery.[6][7][9]

Experimental Protocol

This protocol provides a general framework for the analysis of fumonisins and other mycotoxins in a corn-based matrix.

1. Materials and Reagents

-

Standards: Fumonisin B3 (FB3) analytical standard, Fumonisin B3-¹³C₃₄ (FB3-¹³C₃₄) internal standard, and other mycotoxin standards of interest.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

-

Reagents: Formic acid (FA), Ammonium formate.

-

Equipment: Homogenizer/blender, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, vials.

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, <2 µm particle size).[11][12]

2. Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each mycotoxin standard (e.g., 1 mg/mL) in an appropriate solvent (e.g., ACN or ACN/water 50:50).

-

Working Standard Mixture: Combine aliquots of the stock solutions to create a mixed working standard solution containing all target mycotoxins at a suitable concentration.

-

Internal Standard (IS) Working Solution: Prepare a working solution of FB3-¹³C₃₄ (and other SIL-IS if used) in the extraction solvent.

-

Calibration Curve: Prepare a series of calibration standards by spiking the IS working solution with varying concentrations of the working standard mixture.

3. Sample Preparation (Dilute-and-Shoot Method)

-

Homogenization: Grind a representative portion of the corn sample to a fine, uniform powder.

-

Weighing: Accurately weigh 2.5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a precise volume of the IS working solution (containing FB3-¹³C₃₄) to the sample.

-

Extraction:

-

Add 10 mL of extraction solvent (e.g., Acetonitrile/Water/Formic Acid, 79:20:1, v/v/v).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Shake on a mechanical shaker for 30 minutes at high speed.

-

-

Centrifugation: Centrifuge the sample at ≥4000 rpm for 15 minutes to pellet solid material.

-

Dilution & Filtration:

-

Transfer an aliquot (e.g., 150 µL) of the supernatant to a clean tube.

-

Dilute the extract 1:5 with the initial mobile phase composition (e.g., add 600 µL of mobile phase A).

-

Vortex to mix, and filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

Data Presentation: Quantitative Parameters

The following tables provide typical parameters for an LC-MS/MS method for mycotoxin screening. These values should be optimized for the specific instrument and column used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |

| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate |

| Gradient | 0-1 min (10% B), 1-8 min (linear to 95% B), 8-10 min (95% B), 10.1-12 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry (MS/MS) Parameters - Multiple Reaction Monitoring (MRM) Parameters shown for Fumonisins. A full multi-mycotoxin panel would include transitions for all analytes.

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

|---|---|---|---|---|

| Fumonisin B1 (FB1) | 722.5 | 334.3 | 352.3 | 40 |

| ¹³C₃₄-Fumonisin B1 | 756.5 | 368.3 | 352.3 | 40 |

| Fumonisin B2 (FB2) | 706.5 | 336.3 | 318.3 | 38 |

| Fumonisin B3 (FB3) | 706.5 | 336.3 | 318.3 | 38 |

| ¹³C₃₄-Fumonisin B3 | 740.5 | 370.3 | 540.3 | 38 |

Table 3: Method Performance Data (Illustrative Examples for Corn Matrix)

| Mycotoxin | LOQ (µg/kg) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Aflatoxin B1 | 0.5 | 95 - 108 | < 10 |

| Deoxynivalenol | 50 | 92 - 105 | < 8 |

| Fumonisin B1 | 100 | 97 - 110 | < 7 |

| Fumonisin B2 | 100 | 96 - 109 | < 7 |

| Fumonisin B3 | 100 | 98 - 111 | < 8 |

| Ochratoxin A | 1.0 | 90 - 104 | < 12 |

| Zearalenone | 20 | 88 - 102 | < 9 |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Performance data is matrix and instrument-dependent. Apparent recoveries using SIL-IS are typically between 88% and 111%.[6][7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final quantitative analysis.

Caption: Workflow for mycotoxin analysis using an isotope dilution LC-MS/MS method.

The use of Fumonisin B3-¹³C₃₄ as an internal standard in a multi-mycotoxin LC-MS/MS screening method provides a highly accurate, robust, and reliable approach for the quantification of Fumonisin B3. This stable isotope dilution assay effectively compensates for matrix-induced signal suppression or enhancement and variations during sample preparation, leading to superior data quality.[6][7][9] The described "dilute-and-shoot" protocol is fast and straightforward, making it suitable for high-throughput laboratory environments tasked with monitoring food and feed for mycotoxin contamination, thereby ensuring consumer safety and compliance with global regulations.

References

- 1. Exploring methods for multi-mycotoxin analysis - Food & Feed Analysis [food.r-biopharm.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hpst.cz [hpst.cz]

- 9. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toxicologia.unb.br [toxicologia.unb.br]

- 11. mdpi.com [mdpi.com]

- 12. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Fumonisin B3-¹³C₃₄ Working Solutions

Abstract

This document provides a detailed protocol for the preparation of Fumonisin B3-¹³C₃₄ working solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate preparation of internal standards is critical for the precise quantification of fumonisin mycotoxins in various matrices, including food and feed samples. This protocol covers the handling of stock solutions, preparation of intermediate and working solutions through serial dilution, and appropriate storage conditions. Safety precautions for handling mycotoxins are also addressed.

Introduction

Fumonisin B3 is a mycotoxin produced by certain Fusarium species and can contaminate agricultural commodities, posing a health risk to humans and animals. Fumonisin B3-¹³C₃₄ is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of Fumonisin B3 in analytical testing. The use of a SIL internal standard is a preferred method as it closely mimics the analyte of interest during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.[1] This application note provides a standardized procedure for the preparation of Fumonisin B3-¹³C₃₄ working solutions from a certified stock solution.

Materials and Reagents

-

Fumonisin B3-¹³C₃₄ certified stock solution (e.g., 25 µg/mL in 50:50 acetonitrile/water)

-

Acetonitrile (LC-MS grade or equivalent)

-

Deionized or Milli-Q water

-

Calibrated pipettes and sterile, disposable tips

-

Amber glass vials with screw caps

-

Vortex mixer

Safety Precautions